molecular formula C27H20N2OS B2602594 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide CAS No. 303796-71-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B2602594
CAS No.: 303796-71-6
M. Wt: 420.53
InChI Key: JSEQBIAYFOBMPO-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their versatile pharmacological properties, with several derivatives displaying broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are identified as potential antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles provide significant scope for the development of chemical libraries aimed at new drug discovery, particularly in cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a fascinating variability in chemistry and properties, making them subjects of extensive research. Their ability to form complexes with various compounds highlights their potential in biological and electrochemical applications (Boča, Jameson, & Linert, 2011).

Antimicrobial Applications

Specific Schiff bases of diphenylamine derivatives, including those related to benzothiazole compounds, have been synthesized and evaluated for their antibacterial activity, showcasing promising results against pathogenic bacteria (Kumar, Sushil Kumar, & Khan, 2020).

Anticancer Applications

Recent advances have focused on the structural modifications of benzothiazole derivatives, developing them as new antitumor agents. This is based on their promising biological profile and synthetic accessibility, which are attractive for the design and development of new chemotherapeutics (Ahmed et al., 2012).

Broad Spectrum of Pharmacological Properties

Benzothiazole and its derivatives are central to numerous BTA-based compounds used in clinical treatments for various diseases due to their wide range of pharmacological properties. Their structural diversity has been instrumental in the search for new therapeutic agents, highlighting their significance in medicinal chemistry (Keri et al., 2015).

Structural Activity Relationship

The unique structure of benzothiazoles, particularly the presence of the benzothiazole moiety, has been linked to various pharmacological activities such as antiviral, antimicrobial, and anti-cancer activities. The versatility of benzothiazoles in medicinal chemistry is attributed to their ability to interact with different biomolecules, offering a wide array of biological activities based on structural variations (Bhat & Belagali, 2020).

Future Directions

Benzothiazole derivatives have been associated with diverse biological activities and have been synthesized worldwide for a wide variety of applications . This suggests that “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide” and other benzothiazole derivatives could be further explored for their potential applications in various fields. The recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity highlight the potential of these compounds for future research .

Mechanism of Action

Target of Action

The compound N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide has been found to have significant activity against certain targets. For instance, it has been reported to have potent anti-tubercular activity, with a particular effectiveness against M. tuberculosis . The compound interacts with the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of M. tuberculosis, it inhibits the activity of the DprE1 enzyme . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it interferes with the arabinogalactan biosynthesis pathway in M. tuberculosis by inhibiting the DprE1 enzyme . This disruption leads to downstream effects such as compromised cell wall integrity and eventual bacterial death .

Pharmacokinetics

It has been suggested that the compound has a favourable pharmacokinetic profile

Result of Action

The primary result of the action of this compound is the inhibition of the growth of M. tuberculosis . By inhibiting the DprE1 enzyme and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to bacterial death .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c30-26(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)28-22-16-8-7-15-21(22)27-29-23-17-9-10-18-24(23)31-27/h1-18,25H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQBIAYFOBMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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